4-Chloro-3-(methoxymethyl)aniline

Beschreibung

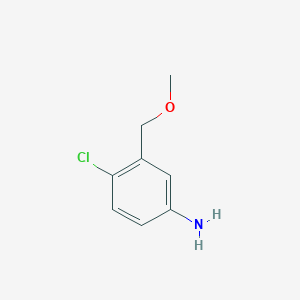

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-(methoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNSTVMTJIIGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094675-66-7 | |

| Record name | 4-chloro-3-(methoxymethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular structure and weight of 4-Chloro-3-(methoxymethyl)aniline

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways for 4-Chloro-3-(methoxymethyl)aniline . This document is designed for medicinal chemists and process scientists requiring high-fidelity data for drug development workflows.

Primary Application: Pharmacophore Scaffolding & Kinase Inhibitor Synthesis

Part 1: Molecular Identification & Physicochemical Profile

4-Chloro-3-(methoxymethyl)aniline is a specialized di-substituted aniline derivative. Its structural value lies in the methoxymethyl side chain , which acts as a metabolic handle and solubility enhancer, distinct from the lipophilic methyl group found in common toluidine derivatives.

Core Identity Data

| Parameter | Technical Specification |

| IUPAC Name | 4-Chloro-3-(methoxymethyl)aniline |

| Common Formula | |

| Molecular Weight | 171.62 g/mol |

| Monoisotopic Mass | 171.045 g/mol |

| SMILES | COCC1=C(Cl)C=CC(N)=C1 |

| InChI Key | Predicted based on structure:[1] AKNSTVMTJIIGEX-UHFFFAOYSA-N |

| CAS Registry | Note: Often custom synthesized; refer to precursor CAS 80866-80-4 for sourcing. |

Physicochemical Properties (Calculated)

The following data points are critical for evaluating ADME (Absorption, Distribution, Metabolism, Excretion) potential during lead optimization.

| Property | Value | Implication for Drug Design |

| LogP (Octanol/Water) | ~1.65 | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Indicates good membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (Amine) | Primary site for hinge-binding in kinase domains. |

| H-Bond Acceptors | 2 (Amine, Ether) | Ether oxygen provides a weak acceptor site for solvent interactions. |

| pKa (Conjugate Acid) | ~3.8 - 4.0 | The ortho-chloro group withdraws electron density, lowering the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6). |

Part 2: Structural Analysis & Reactivity

Electronic Architecture

The molecule features a "push-pull" electronic system that dictates its reactivity:

-

Amino Group (C1): Strongly activating (+M effect), directing electrophilic aromatic substitution (EAS) to the ortho position (C2).

-

Chloro Group (C4): Weakly deactivating but ortho/para directing. However, its steric bulk and inductive withdrawal (-I) shield the C3 position.

-

Methoxymethyl Group (C3): The methylene bridge isolates the oxygen lone pairs from the ring, preventing direct resonance interaction. It exerts a mild inductive effect.

Structural Visualization

The following diagram illustrates the key functional zones of the molecule.

Figure 1: Functional map of 4-Chloro-3-(methoxymethyl)aniline highlighting substituent roles.

Part 3: Synthetic Pathways

For research and scale-up, the synthesis typically proceeds via the modification of 2-chloro-5-nitrobenzyl alcohol . This route avoids the poor selectivity of chlorinating a pre-existing methoxymethyl-aniline.

Synthesis Workflow (Graphviz)

Figure 2: Two-step synthetic pathway from commercially available nitrobenzyl alcohol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitrobenzyl methyl ether

-

Rationale: The hydroxyl group must be methylated before reducing the nitro group to prevent N-methylation side reactions or solubility issues.

-

Protocol:

-

Charge a flame-dried flask with 2-chloro-5-nitrobenzyl alcohol (1.0 eq) and anhydrous THF (10 mL/g).

-

Cool to 0°C under

atmosphere. -

Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Evolution of

gas will be observed. Stir for 30 min. -

Add Iodomethane (MeI) (1.3 eq) dropwise.

-

Warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Carefully add saturated

solution. -

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate. -

Yield: Expect >90% yellow solid/oil.

-

Step 2: Reduction to 4-Chloro-3-(methoxymethyl)aniline

-

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (

) to avoid potential de-halogenation (loss of the Chlorine atom). -

Protocol:

-

Dissolve the intermediate ether (from Step 1) in Ethanol/Water (4:1 ratio).

-

Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to reflux (approx. 80°C) for 4 hours. The mixture will turn dark/rusty.

-

Filtration: Cool and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

-

Purification: Concentrate the filtrate. Redissolve in EtOAc and wash with

to remove salts. -

Isolation: Evaporate solvent. The product is typically a light brown oil or low-melting solid.

-

Storage: Store under inert gas at 4°C to prevent oxidation (darkening).

-

Part 4: Analytical Characterization

To validate the structure, the following spectral signals are diagnostic.

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (CDCl3) | Methoxy group (–OCH3 ) | |

| Benzylic methylene (Ar–CH2 –O) | ||

| Aromatic protons (ABC system typical of 1,2,4-substitution) | ||

| Amine protons (–NH2 ) | ||

| 13C NMR | Methoxy Carbon | |

| Benzylic Carbon | ||

| LC-MS | m/z 172.05 | Protonated molecular ion (Positive mode) |

Part 5: Safety & Handling

-

Hazards: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.

-

Storage: Light sensitive. Store in amber vials.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen and chlorine oxides.

References

-

PubChem Compound Summary . (2025). 4-chloro-3-(methoxymethyl)aniline (CID 43169102). National Center for Biotechnology Information. Link

-

Sigma-Aldrich (Merck) . (2025). Synthesis of Aniline Derivatives via Nitro Reduction. Technical Library. Link

-

Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitrobenzyl alcohol handling). Link

-

BenchChem . (2024). Precursor Availability: 2-Chloro-5-nitrobenzyl alcohol.[2][3] Link

Sources

Methodological & Application

cross-coupling reaction conditions for 4-Chloro-3-(methoxymethyl)aniline

An In-Depth Technical Guide to the Cross-Coupling of 4-Chloro-3-(methoxymethyl)aniline

Introduction: Strategic Importance and Reactivity Profile

4-Chloro-3-(methoxymethyl)aniline is a key structural motif in modern synthetic chemistry, particularly valued by researchers in medicinal chemistry and materials science.[1] Its utility stems from a unique combination of functional groups: a nucleophilic aniline, a reactive aryl chloride site for cross-coupling, and a methoxymethyl substituent that imparts specific steric and electronic properties. The primary challenge and opportunity in utilizing this molecule lies in the selective functionalization of the C-Cl bond. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions, necessitating highly active and specialized catalyst systems.[2][3]

This guide provides an in-depth analysis and practical protocols for three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to 4-Chloro-3-(methoxymethyl)aniline. The protocols are designed to be robust and are accompanied by explanations of the critical parameters and mechanistic considerations that ensure successful execution.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures from an aryl halide and an organoboron species.[4] For a substrate like 4-Chloro-3-(methoxymethyl)aniline, this reaction opens a direct pathway to complex aniline derivatives.

Mechanistic Overview

The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with a boronate species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][4]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Key Considerations for 4-Chloro-3-(methoxymethyl)aniline

-

Catalyst Selection: The slow oxidative addition of aryl chlorides requires highly active catalysts. This is achieved by using bulky, electron-rich phosphine ligands, such as the biarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos).[2][5] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards the C-Cl bond.

-

Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species.[6] For substrates containing base-sensitive groups, milder bases like K₃PO₄ or Cs₂CO₃ are preferred over strong hydroxides or alkoxides.

-

Solvent System: A biphasic solvent system, typically an organic solvent like toluene or dioxane with water, is often used. This facilitates the interaction of the organic-soluble catalyst and aryl halide with the water-soluble inorganic base and boronate.

Data Presentation: Recommended Suzuki-Miyaura Conditions

| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12-18 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.5) | Dioxane/H₂O (8:1) | 110 | 16 |

| Thiophene-3-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | n-Butanol/H₂O (5:1) | 95 | 12 |

| Pyridine-4-boronic acid | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2.5) | K₃PO₄ (3.0) | THF/H₂O (10:1) | 80 | 24 |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reagent Preparation: To a flame-dried Schlenk flask, add 4-Chloro-3-(methoxymethyl)aniline (1.0 equiv., e.g., 171.6 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146.3 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv., 424.6 mg, 2.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 4.5 mg, 0.02 mmol) and SPhos (0.04 equiv., 16.4 mg, 0.04 mmol) in 2 mL of toluene.

-

Reaction Setup: Evacuate and backfill the Schlenk flask with argon or nitrogen three times. Add the catalyst mixture via syringe, followed by 8 mL of toluene and 1 mL of deionized water.

-

Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide array of aryl amines from aryl halides.[7][8] This reaction is crucial for synthesizing analogues of 4-Chloro-3-(methoxymethyl)aniline where the chlorine is replaced by a different amino group.

Mechanistic Overview

Similar to the Suzuki reaction, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the formation of a palladium-amido complex after the amine coordinates to the palladium center and is deprotonated by the base.[7][9]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for 4-Chloro-3-(methoxymethyl)aniline

-

Ligand Choice: The success of coupling unactivated aryl chlorides heavily depends on the ligand. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines) are highly effective.[10][11][12] They accelerate both the oxidative addition and the final reductive elimination step.

-

Base Selection: Strong, non-nucleophilic bases are required to deprotonate the amine while it is coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are the most common choices.[9]

-

Use of Precatalysts: Modern protocols often employ palladium "precatalysts" (e.g., BrettPhos Pd G3). These are air-stable Pd(II) complexes that rapidly form the active Pd(0) species under the basic reaction conditions, leading to more reproducible results.[13]

Data Presentation: Recommended Buchwald-Hartwig Conditions

| Amine Nucleophile | Pd Source/Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) |

| Morpholine | BrettPhos Pd G3 (2) | - | LHMDS (1.2) | THF | 80 |

| Aniline | Pd₂(dba)₃ (1) | RuPhos (2.5) | NaOtBu (1.4) | Toluene | 100 |

| n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Dioxane | 90 |

| Pyrrolidine | RuPhos Pd G3 (1.5) | - | K₃PO₄ (2.0) | t-AmylOH | 110 |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: In a glovebox, add 4-Chloro-3-(methoxymethyl)aniline (1.0 equiv., 171.6 mg, 1.0 mmol), BrettPhos Pd G3 precatalyst (0.02 equiv., 18.1 mg, 0.02 mmol), and a stir bar to an oven-dried vial.

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) followed by morpholine (1.2 equiv., 104.5 mg, 1.2 mmol).

-

Initiation: Add lithium hexamethyldisilazide (LHMDS, 1.0 M solution in THF, 1.4 equiv., 1.4 mL) dropwise.

-

Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in an oil bath at 80 °C for 12 hours.

-

Workup and Purification: Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (5 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue via flash chromatography (silica gel, eluting with an appropriate solvent system like ethyl acetate/hexanes) to obtain the desired product.

Section 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[14][15] This reaction is invaluable for introducing the rigid, linear alkyne functional group, a common element in pharmaceuticals and functional materials.

Mechanistic Overview

The Sonogashira reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[14][16]

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Key Considerations for 4-Chloro-3-(methoxymethyl)aniline

-

Catalyst System: Coupling aryl chlorides requires more forcing conditions or highly active catalysts compared to aryl bromides/iodides. Systems like Pd(PPh₃)₂Cl₂/CuI are standard, but often require elevated temperatures.[14][16] Microwave irradiation can significantly accelerate the reaction.[17]

-

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and often acts as the solvent.

-

Copper-Free Conditions: To avoid issues related to the homocoupling of alkynes (Glaser coupling) catalyzed by copper, copper-free Sonogashira protocols have been developed. These typically require a different palladium catalyst system and a stronger base.[18]

Data Presentation: Recommended Sonogashira Conditions

| Alkyne | Pd Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 |

| 1-Octyne | Pd(OAc)₂ (2.5) / PPh₃ (5) | CuI (5) | DIPEA | DMF | 100 |

| Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Toluene | 80 |

| (p-Tolyl)acetylene | Pd/C (5) | CuI (3) | K₂CO₃ | DMSO | 120 |

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a Schlenk tube, add 4-Chloro-3-(methoxymethyl)aniline (1.0 equiv., 171.6 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 equiv., 14.0 mg, 0.02 mmol), and Copper(I) iodide (CuI, 0.04 equiv., 7.6 mg, 0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3 mL) via syringe. Then, add phenylacetylene (1.1 equiv., 112.3 mg, 1.1 mmol) dropwise.

-

Execution: Seal the tube and heat the reaction mixture to 65 °C for 8 hours, or until TLC/LC-MS indicates consumption of the starting material.

-

Workup and Purification: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate. Concentrate the filtrate under vacuum. Dissolve the residue in ethyl acetate (20 mL), wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to isolate the aryl alkyne.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing these cross-coupling reactions, emphasizing the need for an inert atmosphere.

Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1(1), 57-60. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 24, 2026. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 24, 2026. [Link]

-

Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57. [Link]

-

Pérez-Gálan, P., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14618–14626. [Link]

-

Li, J., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(1), 1-8. [Link]

-

de Vries, J. G. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals. [Link]

-

Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

-

Schnapperelle, I., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(10), 3874–3880. [Link]

-

Qiu, J., et al. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 42(42). [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Kelly, C. B., et al. (2017). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Organic Letters, 19(21), 5804–5807. [Link]

-

Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wang, D., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters, 24(34), 6310–6315. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chan, T. L., et al. (2016). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 57(31), 3485-3489. [Link]

-

Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved February 24, 2026. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Catalysis, 48(1-4), 31-38. [Link]

-

ChemRxiv. (2021). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl chlorides with phenylacetylene catalyzed by Pd-Cu bimetallic NP. [Link]

-

PubChemLite. (n.d.). 4-chloro-3-(methoxymethyl)aniline. [Link]

-

Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. [Link]

-

PubChem. (n.d.). 4-Chloro-3-methoxyaniline. [Link]

-

Semba, K., et al. (2019). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. Organic Letters, 21(1), 227–230. [Link]

-

Carretero, J. C., & Arrayás, R. G. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Science of Synthesis, 1(1), 1-24. [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

ChemRxiv. (2022). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases [dspace.mit.edu]

- 12. entegris.com [entegris.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]

Application Notes & Protocols: Nucleophilic Substitution Reactions of 4-Chloro-3-(methoxymethyl)aniline

Introduction

4-Chloro-3-(methoxymethyl)aniline is a substituted aromatic amine of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a chloro leaving group, an amine functionality, and a methoxymethyl side chain—makes it a versatile scaffold for the synthesis of a diverse array of more complex molecules. The chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups and the construction of novel molecular architectures.

This guide provides an in-depth exploration of the SNAr reactions of 4-Chloro-3-(methoxymethyl)aniline. It is designed for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical, field-proven protocols. We will delve into the mechanistic underpinnings of these reactions, analyze the critical parameters that govern their success, and provide detailed, step-by-step methodologies for key transformations.

Mechanistic Insights and Substituent Effects

Nucleophilic aromatic substitution is a fundamental transformation in organic synthesis. Unlike aliphatic SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically impossible on an aromatic ring.[1] Instead, it typically proceeds via a two-step addition-elimination pathway.

The SNAr Mechanism:

-

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]

-

Elimination Step: The leaving group (in this case, chloride) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[4]

The rate-determining step is usually the formation of the Meisenheimer complex.[2] Therefore, the reaction is accelerated by factors that stabilize this intermediate.

Analyzing the Substituents on 4-Chloro-3-(methoxymethyl)aniline:

The reactivity of the aniline ring in SNAr is a delicate balance of the electronic and steric effects of its substituents.

-

-Cl (Chloro group): Positioned at C-4, this is the designated leaving group. While fluorine is often a better leaving group in SNAr due to its high electronegativity which strongly polarizes the C-F bond for the initial attack, chlorine is still a very common and effective leaving group.[1][2]

-

-NH₂ (Amino group): Located at C-1, the amino group is a powerful electron-donating group (EDG) by resonance. In electrophilic aromatic substitution, this group strongly activates the ring. However, in nucleophilic aromatic substitution, EDGs are generally deactivating because they destabilize the negatively charged Meisenheimer complex.[2] This makes SNAr reactions on aniline derivatives more challenging than on rings bearing strong electron-withdrawing groups (EWGs) like nitro groups.[3][4]

-

-CH₂OCH₃ (Methoxymethyl group): Positioned at C-3 (meta to the leaving group), this group has a more nuanced effect. It is weakly electron-withdrawing by induction but can be considered sterically influential. Its position meta to the leaving group means it cannot directly participate in resonance stabilization of the Meisenheimer complex in the same way an ortho or para substituent could.[5] However, its presence can influence the overall electron density and steric environment of the ring.

Given the presence of the deactivating amino group and the absence of strong EWGs, nucleophilic substitution on 4-Chloro-3-(methoxymethyl)aniline typically requires more forcing conditions (e.g., high temperatures, strong bases) or the use of a catalyst to proceed efficiently.[4][6]

Caption: General mechanism for SNAr reactions.

Core Experimental Parameters & Strategic Choices

The success of a nucleophilic substitution reaction on this substrate hinges on the careful selection of several key parameters.

Choice of Nucleophile

A wide range of nucleophiles can be employed to displace the chloro group.

-

N-Nucleophiles (Amines): Primary and secondary aliphatic or aromatic amines can be used to form substituted diphenylamines or related structures. These reactions often require a base to neutralize the HCl generated.

-

O-Nucleophiles (Alcohols, Phenols): Alkoxides or phenoxides are potent nucleophiles used to synthesize aryl ethers. These are typically generated in situ using a strong base like sodium hydride (NaH) or can be used as pre-formed salts.[7]

-

S-Nucleophiles (Thiols): Thiolates, generated from thiols with a base like potassium carbonate, are excellent nucleophiles for forming aryl sulfides.[8]

Solvent Selection

Polar aprotic solvents are the standard choice for SNAr reactions.[7]

-

Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are highly effective. They solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not strongly hydrogen-bond with the nucleophile itself, thereby enhancing its nucleophilicity.[9]

Base and Its Role

A base is almost always necessary. Its primary roles are:

-

Deprotonation: To generate the active nucleophile from its protonated form (e.g., R-OH → R-O⁻, R-SH → R-S⁻).

-

Acid Scavenging: To neutralize any acid byproduct (e.g., HCl) that would otherwise protonate the aniline starting material or product, rendering it unreactive.

Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) for moderately acidic nucleophiles, and stronger bases like sodium hydride (NaH) for alcohols.[7][8][10]

The Role of Temperature

Due to the electronically unactivated nature of the substrate, thermal energy is often required to overcome the activation barrier for the formation of the Meisenheimer complex. Reactions are frequently conducted at elevated temperatures, ranging from 80 °C to reflux conditions, depending on the solvent and nucleophile reactivity.[7][8]

Catalysis: A Modern Approach

For challenging or unactivated aryl chlorides, transition-metal catalysis has become an indispensable tool. Palladium- and copper-based catalyst systems are most common for C-N, C-O, and C-S bond formation (e.g., Buchwald-Hartwig amination). These catalytic cycles operate through a different mechanism (oxidative addition/reductive elimination) but achieve the same overall transformation, often under much milder conditions.[6] For certain SNAr reactions, ruthenium catalysts have also shown promise.[11]

Caption: Experimental workflow for SNAr reactions.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Arylation with Morpholine

-

Objective: To synthesize 4-(3-(methoxymethyl)-4-aminophenyl)morpholine.

-

Materials:

-

4-Chloro-3-(methoxymethyl)aniline (1.0 mmol, 171.6 g/mol )

-

Morpholine (1.2 mmol, 1.2 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-(methoxymethyl)aniline (172 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

-

Add DMF (5 mL) to the flask, followed by morpholine (104 µL, 1.2 mmol).

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).[7]

-

Once complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

Protocol 2: O-Arylation with Phenol

-

Objective: To synthesize 3-(methoxymethyl)-4-(phenoxy)aniline.

-

Materials:

-

4-Chloro-3-(methoxymethyl)aniline (1.0 mmol, 171.6 g/mol )

-

Phenol (1.1 mmol, 1.1 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

-

Procedure:

-

To a dry, inert-atmosphere (N₂ or Ar) flask, add phenol (104 mg, 1.1 mmol) and anhydrous THF (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (48 mg, 1.2 mmol) portion-wise. Caution: H₂ gas evolution.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium phenoxide.

-

Add a solution of 4-Chloro-3-(methoxymethyl)aniline (172 mg, 1.0 mmol) in anhydrous THF (3 mL) to the flask.

-

Heat the reaction mixture to reflux (approx. 65 °C) and stir.

-

Monitor the reaction by TLC (typically 12-24 hours).[7]

-

After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue via column chromatography.

-

Protocol 3: S-Arylation with Thiophenol

-

Objective: To synthesize 3-(methoxymethyl)-4-(phenylthio)aniline.

-

Materials:

-

4-Chloro-3-(methoxymethyl)aniline (1.0 mmol, 171.6 g/mol )

-

Thiophenol (1.1 mmol, 1.1 eq.)

-

Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq.)

-

Dimethyl sulfoxide (DMSO) (5 mL)

-

Water

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-Chloro-3-(methoxymethyl)aniline (172 mg, 1.0 mmol) in DMSO (5 mL).

-

Add potassium carbonate (207 mg, 1.5 mmol) to the solution.

-

Add thiophenol (113 µL, 1.1 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir.

-

Monitor the reaction by TLC (typically 4-12 hours).

-

Upon completion, cool the mixture and pour it into ice-water (50 mL).[8]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Data Summary and Troubleshooting

Table 1: Representative Reaction Conditions

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |

| Morpholine | K₂CO₃ | DMF | 100-120 | 8-24 | Moderate |

| Phenol | NaH | THF | 65 (reflux) | 12-24 | Moderate to Good |

| Thiophenol | K₂CO₃ | DMSO | 80-100 | 4-12 | Good to High |

Yields are estimates and highly dependent on reaction scale and purification efficiency.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature.2. Base is not strong enough.3. Deactivated substrate. | 1. Increase reaction temperature.2. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃).3. Consider a palladium-catalyzed cross-coupling reaction.[6] |

| Multiple Products / Side Reactions | 1. Reaction with the aniline nitrogen.2. Decomposition at high temperatures. | 1. Protect the aniline group as an amide before SNAr, followed by deprotection.2. Lower the reaction temperature and extend the time, or switch to a catalyzed method. |

| Difficulty in Purification | 1. Product and starting material have similar polarity.2. Persistent solvent (DMSO/DMF). | 1. Drive the reaction to full conversion.2. Perform multiple aqueous washes to remove high-boiling point polar solvents before chromatography. |

Conclusion

4-Chloro-3-(methoxymethyl)aniline is a valuable building block for chemical synthesis, amenable to a variety of nucleophilic aromatic substitution reactions. While its electronic properties present a moderate challenge compared to activated aryl halides, successful transformations can be readily achieved through the careful optimization of nucleophile, base, solvent, and temperature. The protocols and strategic insights provided in this guide offer a solid foundation for researchers to effectively utilize this compound in the development of novel molecules for pharmaceutical and materials science applications. For particularly inert systems, the exploration of modern catalytic methods is strongly encouraged.

References

-

Umemoto, K., et al. (2005). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of the Chinese Chemical Society. Available at: [Link]

-

Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions? Available at: [Link]

-

Crampton, M. R., Emokpae, T. A., & Isanbor, C. I. (2005). Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile. Journal of Physical Organic Chemistry. Available at: [Link]

-

Umemoto, K., et al. (2005). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]

-

Cervantes-Cuevas, H., et al. (2001). Catalysis by ferrous ion in nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

-

Crampton, M. R., Emokpae, T. A., & Isanbor, C. I. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

-

Kometani, T., et al. (1998). Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- Google Patents. (1996). US5492875A - Catalyst for nucleophilic aromatic substitutions.

-

Hartwig, J. F. (2004). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. Synlett. Available at: [Link]

-

Pearson, D. L., & Schlosser, K. M. (2012). Catalytic SNAr of unactivated aryl chlorides. Dalton Transactions. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Available at: [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Lab Reporter [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Chloro-3-(methoxymethyl)aniline in Acidic Conditions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-3-(methoxymethyl)aniline. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experiments.

Introduction: Understanding the Chemistry at Play

4-Chloro-3-(methoxymethyl)aniline possesses two key functional groups that dictate its behavior in acidic environments: the aniline amine group and the methoxymethyl (MOM) ether. While the aniline moiety is a weak base that will be protonated in acid, the primary point of instability arises from the methoxymethyl group.[1][2] This group is an acetal, which is known to be labile to acid-catalyzed hydrolysis.[1][3] Understanding this inherent chemical property is crucial for designing robust experimental protocols and interpreting your results accurately.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am planning to use 4-Chloro-3-(methoxymethyl)aniline in an acidic reaction medium. Should I be concerned about its stability?

A1: Yes, you should proceed with caution. The methoxymethyl (MOM) ether in your compound is an acid-labile protecting group.[1][4] In the presence of acid, it is susceptible to hydrolysis, which will cleave the methoxymethyl group and yield 4-Chloro-3-(hydroxymethyl)aniline. The rate of this degradation will depend on the acid concentration (pH), temperature, and solvent system. The aniline group itself will be protonated to form an anilinium salt, which is generally stable but will alter the compound's solubility and reactivity.[2]

Q2: What is the primary degradation pathway for 4-Chloro-3-(methoxymethyl)aniline in acidic conditions?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the methoxymethyl ether. This is a well-established mechanism for acetal cleavage.[1][3] The process is initiated by the protonation of one of the oxygen atoms of the MOM group, making it a better leaving group. Subsequent cleavage of the carbon-oxygen bond leads to the formation of a resonance-stabilized carbocation and the desired aniline with a free hydroxymethyl group.

Figure 1: Proposed degradation pathway of 4-Chloro-3-(methoxymethyl)aniline in acidic conditions.

Q3: How can I monitor the degradation of my compound during an experiment?

A3: The most common and effective methods for monitoring the degradation are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

-

TLC: This is a quick and straightforward method to qualitatively assess the progress of the degradation. You will observe the appearance of a new, more polar spot corresponding to the 4-Chloro-3-(hydroxymethyl)aniline product, and the disappearance of the starting material spot.

-

HPLC: This technique provides quantitative data on the percentage of the parent compound remaining and the formation of degradation products over time. It is the preferred method for kinetic studies and is essential for formal stability assessments.

Troubleshooting Guide

Issue 1: My reaction is showing complete degradation of the starting material, but I haven't isolated the expected 4-Chloro-3-(hydroxymethyl)aniline product. What could be happening?

-

Possible Cause 1: Further Reactions of the Product. The newly formed benzylic alcohol in 4-Chloro-3-(hydroxymethyl)aniline could be unstable under your specific acidic conditions, potentially leading to polymerization or other side reactions.

-

Troubleshooting Steps:

-

Re-evaluate Reaction Conditions: Consider if the acid concentration or temperature is too high. Attempt the reaction under milder acidic conditions.

-

Isolate Intermediates: Run the reaction for a shorter duration and analyze the mixture by HPLC or LC-MS to see if the desired product is formed as a transient intermediate.

-

Protective Group Chemistry: If the intended reaction can be performed under neutral or basic conditions, this would be the most straightforward solution to avoid degradation.

-

Issue 2: My compound appears to be degrading even during workup or purification on silica gel.

-

Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can be sufficient to catalyze the hydrolysis of the MOM group, especially if the compound is left on the column for an extended period.[5]

-

Troubleshooting Steps:

-

Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a non-polar base like triethylamine (e.g., 0.1-1% v/v) to neutralize the acidic sites.

-

Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 silica gel for purification.

-

Minimize Contact Time: Perform flash chromatography as quickly as possible.

-

Acid-Free Workup: Ensure that any aqueous washes during workup are neutral or slightly basic (e.g., using a saturated sodium bicarbonate solution) before proceeding to chromatography.[5]

-

Issue 3: I am observing multiple unexpected spots on my TLC or peaks in my HPLC chromatogram.

-

Possible Cause 1: Impurities in the Starting Material. Verify the purity of your starting 4-Chloro-3-(methoxymethyl)aniline.

-

Possible Cause 2: Complex Side Reactions. Under harsh acidic conditions (e.g., concentrated strong acids, high temperatures), other reactions involving the aniline ring or the chloro substituent may occur, although this is less likely than the MOM group cleavage.

-

Troubleshooting Steps:

-

Characterize Byproducts: If the unexpected products are present in significant amounts, consider isolating them for characterization by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand the side reactions.

-

Conduct a Forced Degradation Study: A systematic forced degradation study can help to identify and characterize potential degradation products under various stress conditions.[6][7]

-

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a systematic approach to assess the stability of 4-Chloro-3-(methoxymethyl)aniline in an acidic solution. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[8]

Objective: To determine the degradation profile of 4-Chloro-3-(methoxymethyl)aniline under acidic stress.

Materials:

-

4-Chloro-3-(methoxymethyl)aniline

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 1N solution

-

Sodium hydroxide (NaOH), 1N solution (for quenching)

-

HPLC system with a suitable C18 column

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of 4-Chloro-3-(methoxymethyl)aniline in methanol at a concentration of 1 mg/mL.

-

Stress Condition Setup: In a clean vial, add a known volume of the stock solution and dilute with a 1:1 mixture of methanol and 1N HCl to achieve a final concentration of approximately 0.1 mg/mL.

-

Incubation: Incubate the vial at a controlled temperature (e.g., 50 °C).

-

Time-Point Sampling: Withdraw aliquots from the vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Immediately neutralize the withdrawn aliquot with an equivalent volume of 1N NaOH to stop the degradation.

-

HPLC Analysis: Analyze the quenched sample by HPLC to determine the percentage of the parent compound remaining and the area of any degradation products.

Figure 2: Workflow for a forced degradation study.

Protocol 2: Monitoring a Reaction by HPLC

Objective: To quantitatively track the consumption of 4-Chloro-3-(methoxymethyl)aniline and the formation of products during a reaction.

Procedure:

-

Initial Sample (T=0): Before initiating the reaction (e.g., before adding the acid catalyst), withdraw a small aliquot of the reaction mixture. Dilute it with a suitable solvent to an appropriate concentration for HPLC analysis.

-

Reaction Monitoring: Once the reaction is initiated, withdraw small aliquots at regular intervals.

-

Sample Preparation: Immediately quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid) and dilute as for the initial sample.

-

HPLC Analysis: Inject the prepared samples onto the HPLC system.

-

Data Analysis: Calculate the percentage of starting material remaining and the relative percentage of product formed at each time point by comparing the peak areas.

Data Presentation:

The results of a stability study can be summarized in a table for clarity:

| Time (hours) | 4-Chloro-3-(methoxymethyl)aniline (% Remaining) | 4-Chloro-3-(hydroxymethyl)aniline (% Area) |

| 0 | 100 | 0 |

| 2 | 85.2 | 14.8 |

| 4 | 71.5 | 28.5 |

| 8 | 50.1 | 49.9 |

| 24 | 15.8 | 84.2 |

Concluding Remarks

The stability of 4-Chloro-3-(methoxymethyl)aniline in acidic conditions is fundamentally governed by the acid-labile nature of the methoxymethyl ether. By understanding the underlying chemical principles and employing systematic experimental approaches such as forced degradation studies, researchers can effectively anticipate, monitor, and troubleshoot issues related to the stability of this compound. This proactive approach is essential for the successful development of robust and reproducible synthetic methodologies.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

-

Wikipedia. (2024, February 19). Aniline. Retrieved from [Link]

- Fife, T. H., & De, N. C. (1974). Mechanisms of Acylal Hydrolysis in Sulfuric Acid Solutions. Canadian Journal of Chemistry, 52(10), 1775-1781.

-

Chemistry Stack Exchange. (2017, December 30). Comparing Basicity of Aniline Derivatives. Retrieved from [Link]

- Fujii, K., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 689-694.

-

Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Methoxymethyl ether. Retrieved from [Link]

-

Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. pharmtech.com [pharmtech.com]

- 8. resolvemass.ca [resolvemass.ca]

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for 4-Chloro-3-(methoxymethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. 4-Chloro-3-(methoxymethyl)aniline, a substituted aniline, represents a class of molecules often encountered as key intermediates. This guide provides an in-depth, experience-driven approach to interpreting the mass spectrometry data of this compound, comparing its analysis with alternative techniques to empower researchers with the knowledge to make informed analytical decisions.

The Foundational Principles of Mass Spectrometry for Substituted Anilines

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like 4-Chloro-3-(methoxymethyl)aniline, understanding its behavior under ionization is key to interpreting its spectrum. Electron ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M•+). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule.

The interpretation of a mass spectrum involves a systematic process of identifying the molecular ion peak and then deducing the structures of the fragment ions. This process is guided by established principles of chemical fragmentation, which are influenced by the functional groups present in the molecule.

Deciphering the Mass Spectrum of 4-Chloro-3-(methoxymethyl)aniline

The chemical structure of 4-Chloro-3-(methoxymethyl)aniline (C8H10ClNO) dictates its fragmentation pattern.[1] The presence of an aromatic ring, an amine group, a chlorine atom, and a methoxymethyl ether linkage provides several potential cleavage points.

Expected Molecular Ion Peak:

The monoisotopic mass of 4-Chloro-3-(methoxymethyl)aniline is approximately 171.045 Da.[1] Therefore, the molecular ion peak (M•+) is expected at an m/z of 171. A crucial characteristic of chlorine-containing compounds is the presence of a significant M+2 peak due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%) relative to the ³⁵Cl isotope (approximately 75.77%). This results in an isotopic cluster for the molecular ion with peaks at m/z 171 and 173 in a roughly 3:1 intensity ratio, a tell-tale sign of a single chlorine atom in the molecule.[2][3]

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion is a cascade of events driven by the stability of the resulting fragments. For 4-Chloro-3-(methoxymethyl)aniline, the following key fragmentation pathways are anticipated:

-

Alpha-Cleavage of the Amine: A common fragmentation for amines is the cleavage of the bond adjacent (alpha) to the nitrogen atom.[2] However, in aromatic amines, the molecular ion is often more stable. A more likely initial fragmentation is the loss of a hydrogen atom from the amine group to form a stable ion at m/z 170.

-

Loss of the Methoxymethyl Group: The C-C bond between the aromatic ring and the methoxymethyl group can cleave. This would result in the loss of a •CH₂OCH₃ radical (mass 45), leading to a fragment ion at m/z 126.

-

Benzylic Cleavage: Cleavage of the C-O bond in the methoxymethyl group can lead to the formation of a stable benzylic-type cation. This would involve the loss of a methoxy radical (•OCH₃, mass 31) to yield a fragment at m/z 140.

-

Loss of Formaldehyde: Ethers can undergo rearrangement and lose a neutral molecule of formaldehyde (CH₂O, mass 30). This would result in a fragment ion at m/z 141.

-

Loss of Chlorine: The C-Cl bond can break, leading to the loss of a chlorine radical (•Cl, mass 35 or 37). This would produce a fragment ion at m/z 136.

-

Loss of HCN: A characteristic fragmentation of anilines is the loss of hydrogen cyanide (HCN, mass 27) from the aromatic ring after initial rearrangements.[2]

The following Graphviz diagram illustrates the predicted fragmentation workflow:

Caption: Predicted fragmentation pathway for 4-Chloro-3-(methoxymethyl)aniline.

Experimental Protocol for Mass Spectrometry Analysis

A robust and reproducible protocol is essential for obtaining high-quality mass spectrometry data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount (typically 1 mg/mL) of 4-Chloro-3-(methoxymethyl)aniline in a volatile organic solvent such as methanol or acetonitrile.

-

Ensure the sample is fully dissolved and free of particulate matter.

-

-

Instrumentation and Ionization:

-

Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile and thermally stable compounds or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for less volatile compounds.

-

For GC-MS, employ an electron ionization (EI) source with a standard electron energy of 70 eV.

-

For LC-MS, electrospray ionization (ESI) is a common choice, which may produce a protonated molecule [M+H]⁺ at m/z 172.[1]

-

-

Mass Analysis:

-

Operate the mass analyzer (e.g., quadrupole, time-of-flight) in full scan mode to detect all fragment ions within a relevant mass range (e.g., m/z 40-250).

-

-

Data Interpretation:

-

Identify the molecular ion peak and its characteristic isotopic pattern for chlorine.

-

Analyze the major fragment ions and propose fragmentation mechanisms consistent with the known chemical structure.

-

Compare the obtained spectrum with library spectra of similar compounds if available.

-

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for a comprehensive characterization.

| Technique | Principle | Advantages for 4-Chloro-3-(methoxymethyl)aniline Analysis | Disadvantages |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Provides molecular weight and structural information through fragmentation patterns. Highly sensitive. | Isomers may have similar mass spectra. Requires ionization, which can sometimes lead to excessive fragmentation and absence of a molecular ion peak. |

| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase.[4] | Excellent separation of volatile and thermally stable compounds. Can be coupled with MS (GC-MS) for powerful analysis.[5] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some anilines to improve volatility.[6] |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a mobile and stationary phase.[6] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[6] Can be coupled with MS (LC-MS).[5] | Lower resolution for some isomers compared to GC. Can be more complex to develop methods. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Essential for unambiguous structure determination. | Less sensitive than MS. Requires larger sample amounts. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present (e.g., N-H, C-O, C-Cl bonds). | Provides limited information on the overall molecular structure. |

The following diagram illustrates a typical analytical workflow for comprehensive compound characterization:

Caption: Integrated analytical workflow for compound characterization.

Conclusion

The interpretation of mass spectrometry data for 4-Chloro-3-(methoxymethyl)aniline is a systematic process rooted in the fundamental principles of ionization and fragmentation. By recognizing the characteristic molecular ion isotopic pattern for chlorine and predicting the likely fragmentation pathways based on its functional groups, researchers can confidently identify this compound and gain valuable structural insights. For unambiguous characterization, a multi-technique approach integrating MS with chromatography and spectroscopy is the gold standard in modern chemical analysis. This guide serves as a practical resource for scientists and developers, enabling them to navigate the complexities of analytical data with expertise and precision.

References

-

PubChem. 4-chloro-3-(methoxymethyl)aniline. National Center for Biotechnology Information. [Link]

- Hoh, E., & Mastovska, K. (2008). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.

-

PubChem. 4-Chloro-3-methoxyaniline. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

-

Wikipedia. (2023). Mass spectral interpretation. [Link]

-

Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link]

-

Instructables. (2016). How to Read a Simple Mass Spectrum. [Link]

-

NIST Chemistry WebBook. m-Chloroaniline. National Institute of Standards and Technology. [Link]

-

Robien, W. (2016). 3-Chloro-4-methoxy-aniline. SpectraBase. [Link]

-

LibreTexts Chemistry. Fragmentation and Interpretation of Spectra. [Link]

Sources

A Comparative Analysis of the Reactivity of 4-Chloro-3-(methoxymethyl)aniline and 4-chloroaniline

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted anilines is a critical parameter influencing synthetic strategy and molecular design. This guide provides an in-depth comparison of the reactivity of 4-Chloro-3-(methoxymethyl)aniline and its structural analog, 4-chloroaniline. By examining the electronic and steric influences of their respective substituents, we aim to provide researchers with a predictive framework for their application in complex synthetic pathways.

Structural and Electronic Profiles: A Tale of Two Substituents

The reactivity of an aniline derivative in electrophilic aromatic substitution is fundamentally governed by the electron density of the aromatic ring and the nucleophilicity of the amino group.[1] The substituents on the aromatic ring play a pivotal role in modulating these properties through inductive and resonance effects.[2]

4-chloroaniline serves as our baseline, featuring a chloro group at the para position. Chlorine, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, its lone pairs can participate in resonance (+M), donating electron density back to the ring, particularly at the ortho and para positions. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to aniline itself.[2]

4-Chloro-3-(methoxymethyl)aniline introduces a methoxymethyl group at the meta position relative to the amino group. This substituent adds another layer of complexity to the electronic environment. The methoxymethyl group, -CH₂OCH₃, is primarily an electron-donating group. The oxygen atom's lone pairs can be delocalized, and while not directly conjugated with the ring in the same way as a methoxy group, its overall effect is electron-releasing through induction (+I).[3][4] This electron-donating character is expected to increase the electron density of the aromatic ring, thereby enhancing its reactivity towards electrophiles compared to 4-chloroaniline.

Comparative Reactivity in Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[5] However, the presence of other substituents significantly influences the regioselectivity and reaction rates.

In 4-chloroaniline , the amino group directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the chloro group, substitution is expected to occur at the ortho position (C2 and C6).[6]

For 4-Chloro-3-(methoxymethyl)aniline , the directing effects of three substituents must be considered. The strongly activating amino group directs ortho and para. The para position is occupied by chlorine. The two ortho positions are C2 and C6. The methoxymethyl group is a weak activating group and also an ortho-, para-director. The chloro group is a deactivating ortho-, para-director. The combined influence of the activating amino and methoxymethyl groups is anticipated to make the ring more susceptible to electrophilic attack than 4-chloroaniline. The most probable sites for electrophilic substitution would be the positions most activated by the amino group and not significantly hindered, primarily the C2 and C6 positions.

dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Comparative Electrophilic Aromatic Substitution Pathways"

Nucleophilicity of the Amino Group and Basicity

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic, while electron-withdrawing groups decrease it.[5]

The chloro group in 4-chloroaniline is electron-withdrawing, which reduces the basicity of the amino group compared to aniline.

In 4-Chloro-3-(methoxymethyl)aniline , the electron-donating methoxymethyl group at the meta position will increase the electron density of the ring and, to a lesser extent, the nitrogen atom. This is expected to make 4-Chloro-3-(methoxymethyl)aniline a stronger base than 4-chloroaniline.

| Compound | Key Substituents | Expected Basicity (pKb) |

| 4-chloroaniline | -Cl (para) | Higher (weaker base) |

| 4-Chloro-3-(methoxymethyl)aniline | -Cl (para), -CH₂OCH₃ (meta) | Lower (stronger base) |

Steric Considerations

Steric hindrance can play a significant role in the reactivity of substituted anilines, particularly for reactions involving the amino group or the positions ortho to it.[7][8]

In 4-chloroaniline , the ortho positions to the amino group are relatively unhindered.

For 4-Chloro-3-(methoxymethyl)aniline , the methoxymethyl group is situated ortho to one of the C-H bonds adjacent to the amino group (C2 position). This could introduce some steric hindrance for incoming electrophiles at this position, potentially favoring substitution at the less hindered C6 position.[9] Similarly, reactions directly involving the amino group, such as acylation or alkylation, might be slightly impeded by the proximity of the methoxymethyl group.

dot graph "" { graph [rankdir="TB", splines=true, overlap=false, nodesep="0.5", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Logical Flow of Reactivity Comparison"

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the theoretical comparison, a series of standardized experiments can be performed.

Comparative Bromination (Electrophilic Aromatic Substitution)

This experiment aims to compare the rate and regioselectivity of bromination. Due to the high reactivity of the aniline ring, the amino group is often acylated to moderate the reaction and prevent polysubstitution.[10]

Protocol:

-

Acetylation:

-

Dissolve 1 equivalent of the respective aniline (4-chloroaniline or 4-Chloro-3-(methoxymethyl)aniline) in acetic anhydride.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the mixture into ice-water to precipitate the acetanilide derivative.

-

Filter, wash with cold water, and dry the product.

-

-

Bromination:

-

Dissolve 1 equivalent of the acetanilide derivative in glacial acetic acid.

-

Add 1 equivalent of bromine in acetic acid dropwise at room temperature.

-

Stir for 30 minutes.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

-

Filter the precipitated bromo-acetanilide derivative.

-

-

Hydrolysis:

-

Reflux the bromo-acetanilide derivative in a mixture of ethanol and concentrated hydrochloric acid for 2 hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the bromo-aniline product.

-

Filter, wash with water, and dry the final product.

-

Analysis: The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final products can be characterized by ¹H NMR and Mass Spectrometry to determine the yield and regioselectivity. It is expected that 4-Chloro-3-(methoxymethyl)acetanilide will react faster than 4-chloroacetanilide.

Competitive N-Acylation

This experiment will compare the nucleophilicity of the amino groups.

Protocol:

-

In a flask, combine 1 equivalent of 4-chloroaniline and 1 equivalent of 4-Chloro-3-(methoxymethyl)aniline in a suitable solvent like dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add 0.5 equivalents of a limiting acylating agent (e.g., acetyl chloride or benzoyl chloride).

-

Stir the reaction for 1 hour at 0°C.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the organic layer, dry it with sodium sulfate, and concentrate it.

Analysis: The ratio of the two acylated products can be determined by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). The aniline with the more nucleophilic amino group will be acylated to a greater extent. It is predicted that N-acylated 4-Chloro-3-(methoxymethyl)aniline will be the major product.

Conclusion

The introduction of a methoxymethyl group at the 3-position of 4-chloroaniline has a discernible impact on its chemical reactivity. Theoretical analysis suggests that 4-Chloro-3-(methoxymethyl)aniline is more reactive towards electrophilic aromatic substitution and possesses a more basic amino group than 4-chloroaniline . This is primarily attributed to the electron-donating nature of the methoxymethyl substituent. While steric hindrance from the methoxymethyl group may play a minor role in directing substitution, the electronic effects are expected to be the dominant factor.

For researchers in drug development and synthetic chemistry, this enhanced reactivity can be strategically leveraged. 4-Chloro-3-(methoxymethyl)aniline may serve as a more versatile building block in reactions where increased nucleophilicity of the aniline ring or the amino group is desired. Conversely, for reactions requiring more controlled or selective transformations, the less reactive 4-chloroaniline might be the preferred substrate. The provided experimental protocols offer a framework for empirically quantifying these reactivity differences, enabling more informed decisions in synthetic planning and molecular design.

References

-

Crampton, M. R., et al. (1999). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 77(5-6), 637-646. [Link]

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? [Link]

-

Ataman Kimya. 4-CHLOROANILINE. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry of Heterocyclic Compounds, 60(11), 1-8. [Link]

-